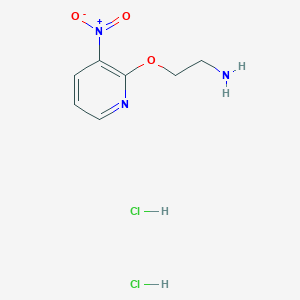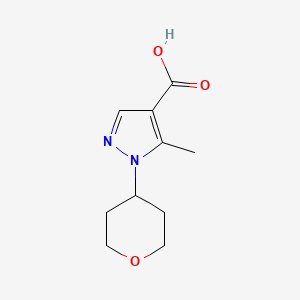![molecular formula C11H18N2S B1448030 {2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine CAS No. 1268147-28-9](/img/structure/B1448030.png)
{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine
Descripción general
Descripción
“{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H18N2S . The molecular weight of this compound is 210.34 .
Chemical Reactions Analysis
Piperidine derivatives have been the subject of numerous scientific studies due to their importance in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Synthesis of Pyrimidine and Isoquinoline Derivatives : Ethyl 1-amino-5-(piperidin-1-yl) derivatives underwent cyclization to create novel pyrimidine and isoquinoline compounds. These derivatives could potentially have various chemical applications (Paronikyan et al., 2016).
Synthesis of Amines in the Thiophene Series : The synthesis of tertiary amines in the thiophene series, including compounds related to {2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine, has been reported. These compounds have potential applications in different chemical domains (Ibragimova, 1962).
Application in Medical Research
Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including similar compounds, have been evaluated as potential anticancer agents. Further studies are required to ascertain their therapeutic usefulness (Rehman et al., 2018).
Atypical Antipsychotic Agents : Certain derivatives containing piperidine structure have been prepared and evaluated as atypical antipsychotic agents. These studies are crucial for the development of new drugs with fewer side effects (Raviña et al., 1999).
Chemical Reaction Studies
Chemistry of Iminofurans : Studies on the reactions of ethyl derivatives with secondary amines have been conducted, leading to the formation of various compounds, showcasing the chemical versatility of these substances (Vasileva et al., 2018).
Synthesis of Hypoglycemic Agents : Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized, showing potential as dual-acting hypoglycemic agents. These findings contribute to the development of new treatments for diabetes (Song et al., 2011).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include {2-[4-(2-thienyl)piperidin-1-yl]ethyl}amine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function and structure .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Análisis Bioquímico
Biochemical Properties
{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in cell proliferation and apoptosis . Additionally, it can modulate metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression, which subsequently affects cellular processes . The compound’s ability to interact with receptor tyrosine kinases is particularly noteworthy, as it can influence various downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity can diminish over extended periods. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic flux and alterations in metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its appropriate subcellular locations . This localization is essential for its activity and function within the cell.
Propiedades
IUPAC Name |
2-(4-thiophen-2-ylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-5-8-13-6-3-10(4-7-13)11-2-1-9-14-11/h1-2,9-10H,3-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDIXTKCKCWUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride](/img/structure/B1447951.png)

![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)
![2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1447955.png)



![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)
![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)


![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)